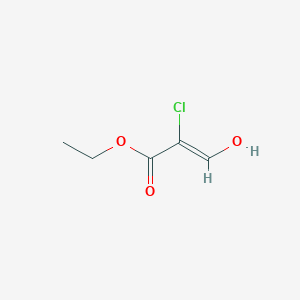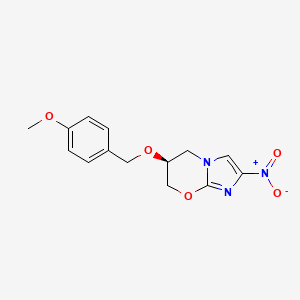
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound characterized by its unique structure, which includes a nitro group, a methoxy-benzyloxy moiety, and an imidazo-oxazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo-Oxazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino alcohols and nitroalkenes under acidic or basic conditions.
Introduction of the Methoxy-Benzyloxy Group: This step involves the protection of the hydroxyl group using a methoxy-benzyl protecting group, which can be introduced via a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the protected intermediate with the nitro group, often using a nitration reaction with reagents such as nitric acid or nitronium tetrafluoroborate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo oxidation reactions, particularly at the methoxy-benzyloxy moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy-benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Alkoxides, thiolates, amines.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Oxidized Products: Oxidation of the methoxy-benzyloxy group yields corresponding carboxylic acids or aldehydes.
Substituted Derivatives: Substitution reactions yield various functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy-benzyloxy moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
(S)-6-(4-Trifluoromethoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Similar structure but with a trifluoromethoxy group instead of a methoxy group.
(S)-6-(4-Chlorobenzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(S)-6-(4-Methoxy-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy-benzyloxy group enhances its solubility and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
187235-34-3 |
|---|---|
Fórmula molecular |
C14H15N3O5 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
(6S)-6-[(4-methoxyphenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H15N3O5/c1-20-11-4-2-10(3-5-11)8-21-12-6-16-7-13(17(18)19)15-14(16)22-9-12/h2-5,7,12H,6,8-9H2,1H3/t12-/m0/s1 |
Clave InChI |
USPZSXDGWAVDHJ-LBPRGKRZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CO[C@H]2CN3C=C(N=C3OC2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)COC2CN3C=C(N=C3OC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


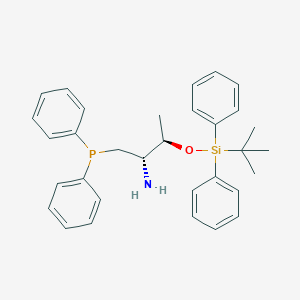
![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
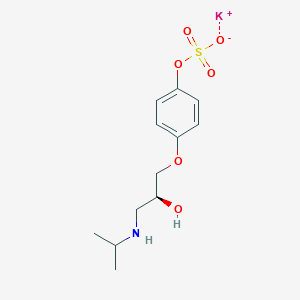

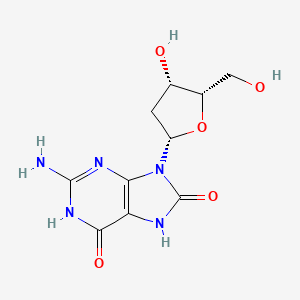
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
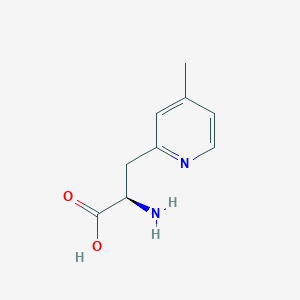
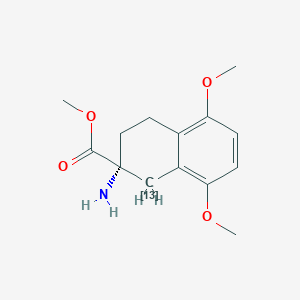
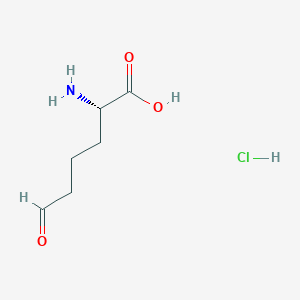
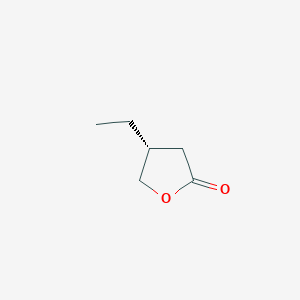
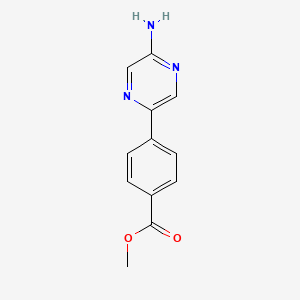
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
